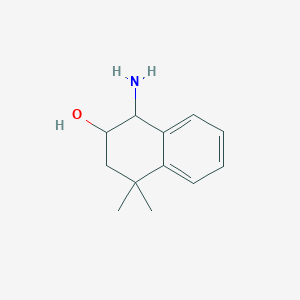
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C12H17NO. This compound is characterized by its unique structure, which includes a naphthalene ring system with an amino group and a hydroxyl group attached. It is a colorless or slightly yellow liquid with a distinct aromatic odor .
Vorbereitungsmethoden
The synthesis of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial production methods typically involve large-scale reduction processes using high-pressure hydrogenation reactors. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Major products formed from these reactions include various substituted naphthalenes, ketones, and alcohols .
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: This compound differs by having a ketone group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-amino-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-10(14)11(13)8-5-3-4-6-9(8)12/h3-6,10-11,14H,7,13H2,1-2H3 |
InChI-Schlüssel |
ARLFGNRPKQKZHI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
Kanonische SMILES |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















